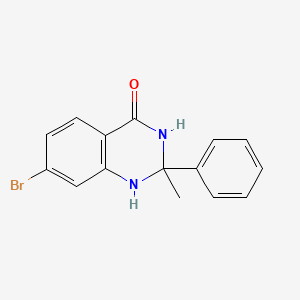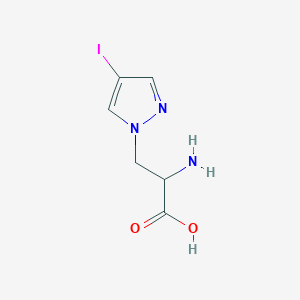
2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a compound that features an amino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the iodination of a pyrazole derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 4-iodopyrazole with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form hydrogenated pyrazole derivatives.
Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated pyrazole compounds. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
科学的研究の応用
2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo-substituted pyrazole ring can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
2-amino-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the iodo substitution, which may affect its reactivity and binding properties.
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Contains a chloro group instead of an iodo group, leading to different chemical and biological properties.
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Similar to the iodo derivative but with a bromo group, which may influence its reactivity and interactions.
Uniqueness
The presence of the iodo group in 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid makes it unique compared to its analogs. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
特性
CAS番号 |
6715-95-3 |
|---|---|
分子式 |
C6H8IN3O2 |
分子量 |
281.05 g/mol |
IUPAC名 |
2-amino-3-(4-iodopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8IN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12) |
InChIキー |
RDCKSKZXLNOZHF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(C(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


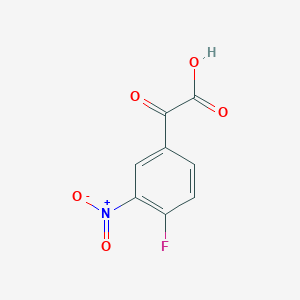
amine](/img/structure/B13078248.png)
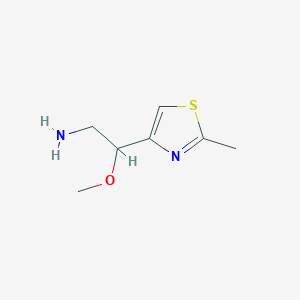
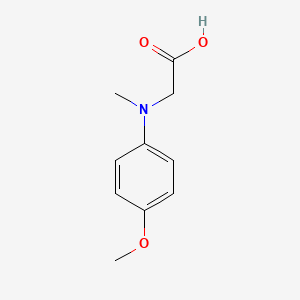
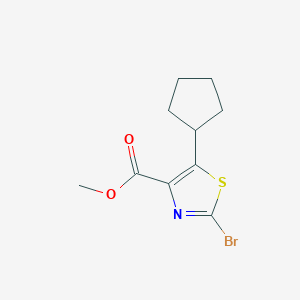

![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
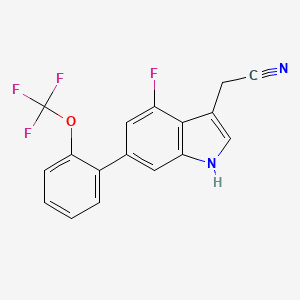


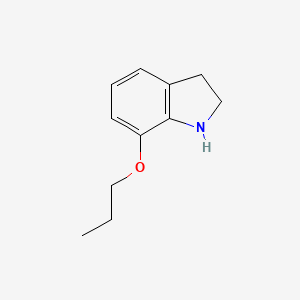

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)
